molecular formula C23H25N5O2S B2702512 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 852144-61-7

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2702512
CAS No.: 852144-61-7
M. Wt: 435.55
InChI Key: ISSUOSGNXULZHB-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of similar compounds have been a subject of study, aiming to understand their chemical properties and potential for further chemical modifications. For example, research on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the versatility of such compounds in drug development (Abu‐Hashem et al., 2020). Similarly, structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, showing the importance of crystal structure analysis in understanding compound properties (Karmakar, Sarma, & Baruah, 2007).

Biological Activities

Compounds with similar structural motifs have been evaluated for their biological activities, including their roles as enzyme inhibitors and potential therapeutic agents. For instance, novel triazole compounds containing a thioamide group have shown antimicrobial and plant growth-regulating activities, indicating their potential in agricultural and pharmaceutical applications (Fa-qian et al., 2005). Additionally, the synthesis of novel 1,2,4-triazole derivatives and their cholinesterase inhibition capabilities highlight the importance of such compounds in developing treatments for diseases like Alzheimer's (Riaz et al., 2020).

Potential Therapeutic Applications

The exploration of novel heterocyclic compounds derived from similar structural frameworks has led to the identification of potent inhibitors for enzymes like lipase and α-glucosidase, suggesting their utility in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015). Moreover, the development of selective radioligands for imaging the translocator protein with PET from phenylpyrazolo[1,5-a]pyrimidineacetamides exemplifies the compound's application in diagnostic imaging and potentially in neurodegenerative disease research (Dollé et al., 2008).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15-8-9-19(16(2)12-15)25-21(29)14-31-23-27-26-22(28(23)10-11-30-3)18-13-24-20-7-5-4-6-17(18)20/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUOSGNXULZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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